5-Fluoro-7-methylchroman-4-amine
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Overview
Description
5-Fluoro-7-methylchroman-4-amine is a heterocyclic compound that belongs to the chroman family It is characterized by the presence of a fluorine atom at the 5th position and a methyl group at the 7th position on the chroman ring, along with an amine group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-7-methylchroman-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-fluoro-2-hydroxyacetophenone and 4-methylbenzaldehyde.
Formation of Chroman Ring: The chroman ring is formed through a cyclization reaction, often catalyzed by acids or bases.
Introduction of Amine Group: The amine group is introduced through a nucleophilic substitution reaction, where an appropriate amine source reacts with the intermediate compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and efficiency. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-7-methylchroman-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The fluorine atom and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as quinones.
- Reduced forms like alcohols and amines.
- Substituted derivatives with various functional groups replacing the fluorine or amine groups.
Scientific Research Applications
5-Fluoro-7-methylchroman-4-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications, including as an anticancer, antiviral, and anti-inflammatory agent.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Fluoro-7-methylchroman-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate signaling pathways related to inflammation.
Comparison with Similar Compounds
Similar Compounds
7-Fluoro-8-methylchroman-4-amine: Similar structure but with a different position of the methyl group.
5-Fluoro-4-chromanone: Lacks the amine group but has a similar chroman ring structure.
7-Methylchroman-4-amine: Similar structure but without the fluorine atom.
Uniqueness
5-Fluoro-7-methylchroman-4-amine is unique due to the specific combination of the fluorine atom, methyl group, and amine group on the chroman ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H12FNO |
---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
5-fluoro-7-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H12FNO/c1-6-4-7(11)10-8(12)2-3-13-9(10)5-6/h4-5,8H,2-3,12H2,1H3 |
InChI Key |
UMFHHJJCASBCSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(CCO2)N)C(=C1)F |
Origin of Product |
United States |
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